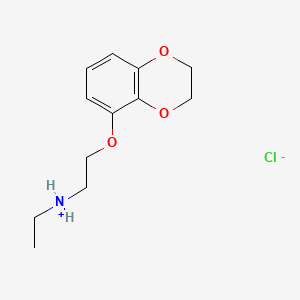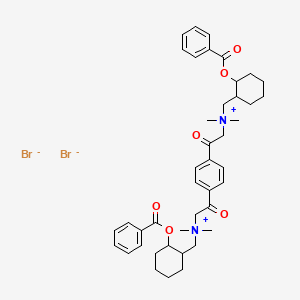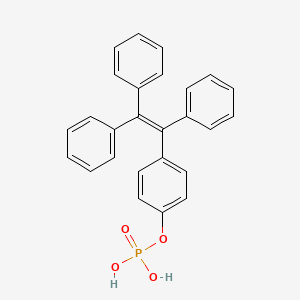
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate is a compound known for its unique properties, particularly its aggregation-induced emission (AIE) characteristics. This compound is part of a broader class of materials that exhibit luminescence when aggregated, making it valuable in various scientific and industrial applications .
准备方法
The synthesis of 4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate typically involves the reaction of 4-(1,2,2-Triphenylvinyl)phenol with phosphoric acid. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve bulk synthesis techniques to ensure high yield and purity .
化学反应分析
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in different reduced forms.
科学研究应用
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a luminescent material in the development of molecular switches and logic gates.
Biology: Employed in bio-imaging due to its fluorescence properties.
Industry: Utilized in the creation of anti-counterfeiting materials and photo-patterning technologies
作用机制
The compound exerts its effects primarily through its aggregation-induced emission properties. This phenomenon occurs due to restricted intramolecular rotation (RIR) and excited-state intramolecular proton transfer (ESIPT) processes. These mechanisms lead to enhanced luminescence when the molecules aggregate, making it useful in various applications .
相似化合物的比较
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate can be compared with other similar compounds such as:
4-(1,2,2-Triphenylvinyl)phenyl boronic acid: Similar in structure but used more in organic synthesis and as a reagent in Suzuki coupling reactions.
Tetraphenylethene-based Schiff bases: These compounds also exhibit AIE properties but differ in their specific applications and fluorescence characteristics. The uniqueness of this compound lies in its specific AIE properties and its versatility in various scientific and industrial applications.
属性
分子式 |
C26H21O4P |
|---|---|
分子量 |
428.4 g/mol |
IUPAC 名称 |
[4-(1,2,2-triphenylethenyl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C26H21O4P/c27-31(28,29)30-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,(H2,27,28,29) |
InChI 键 |
OQAFCIQZEGRXLJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


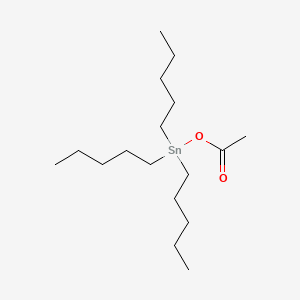
![Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13749627.png)
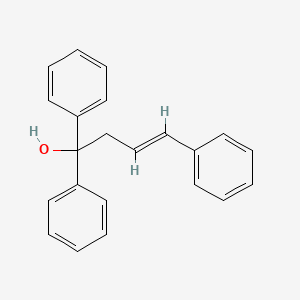
![Borate(1-), bis[1,2-benzenediolato(2-)-kappaO,kappaO']-, hydrogen, (T-4)-](/img/structure/B13749639.png)
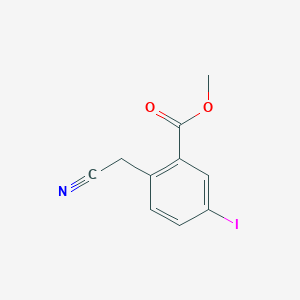
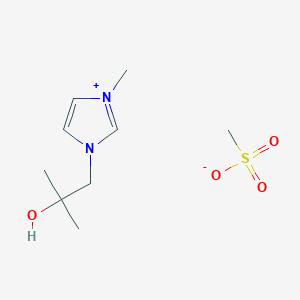
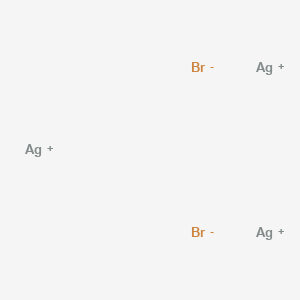
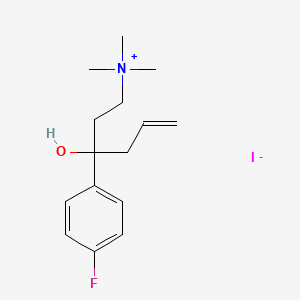
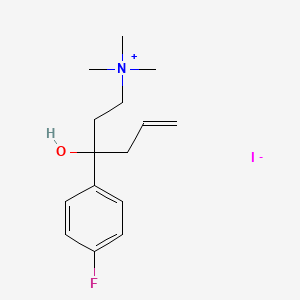

![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
